molecular formula C7H6Cl2O B146531 (2,5-dichlorophenyl)methanol CAS No. 34145-05-6

(2,5-dichlorophenyl)methanol

Cat. No.: B146531
CAS No.: 34145-05-6
M. Wt: 177.02 g/mol
InChI Key: LCEIGNVIDJNUGF-UHFFFAOYSA-N
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Description

(2,5-dichlorophenyl)methanol is an organic compound with the molecular formula C₇H₆Cl₂O. It is a derivative of benzyl alcohol where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its antiseptic properties and is commonly used in throat lozenges to treat mouth and throat infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,5-dichlorophenyl)methanol can be synthesized through the chlorination of benzyl alcohol. The process involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Types of Reactions:

    Oxidation: this compound can be oxidized to form 2,5-dichlorobenzaldehyde.

    Reduction: The compound can undergo reduction reactions to form 2,5-dichlorotoluene.

    Substitution: Nucleophilic substitution reactions can occur where the hydroxyl group (-OH) is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products Formed:

Scientific Research Applications

(2,5-dichlorophenyl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 2,5-Dichlorobenzyl Alcohol: (2,5-dichlorophenyl)methanol is unique due to its specific substitution pattern, which enhances its antiseptic properties compared to its mono-chlorinated and non-chlorinated counterparts. The presence of two chlorine atoms increases its reactivity and efficacy in microbial inhibition .

Properties

IUPAC Name

(2,5-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEIGNVIDJNUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187745
Record name 2,5-Dichlorobenzylic alcohol
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34145-05-6
Record name 2,5-Dichlorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34145-05-6
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Record name 2,5-Dichlorobenzylic alcohol
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Record name 2,5-Dichlorobenzylic alcohol
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Record name 2,5-dichlorobenzylic alcohol
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Record name (2,5-Dichlorophenyl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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